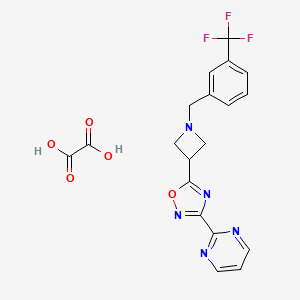
3-(Pyrimidin-2-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrimidin-2-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C19H16F3N5O5 and its molecular weight is 451.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(Pyrimidin-2-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from a variety of research studies and findings.
Synthesis
The synthesis of oxadiazole derivatives typically involves the reaction of pyrimidine and trifluoromethylbenzyl components with azetidine and oxalic acid derivatives. The process can be summarized as follows:
- Formation of the Oxadiazole Ring : The initial step involves the condensation of pyrimidine derivatives with hydrazides to form the oxadiazole structure.
- Substitution Reactions : The introduction of the trifluoromethylbenzyl group occurs via nucleophilic substitution.
- Final Oxalate Formation : The final product is obtained by reacting the oxadiazole with oxalic acid to yield the oxalate salt.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound exhibited significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (T-cell leukemia) cells. The compound showed IC50 values ranging from 5 to 20 µM depending on the cell line and exposure duration .
The proposed mechanism for the anticancer activity includes:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as p21 and activation of caspases .
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been shown to inhibit class IIa HDACs selectively, which is crucial for regulating gene expression related to cell growth and apoptosis .
Case Studies
Several case studies have documented the efficacy of similar oxadiazole derivatives:
- Study on Trifluoromethylated Oxadiazoles : A series of trifluoromethyl-substituted oxadiazoles were evaluated for their anticancer effects, showing promising results in enhancing cytotoxicity when combined with existing chemotherapeutic agents like bortezomib .
- Comparative Analysis : In a comparative study, this compound was found to outperform several known anticancer agents in terms of selectivity and potency against non-cancerous cells .
Data Table
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole | MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | HDAC inhibition | |
| Jurkat | 20 | Caspase activation |
Propriétés
IUPAC Name |
oxalic acid;3-pyrimidin-2-yl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O.C2H2O4/c18-17(19,20)13-4-1-3-11(7-13)8-25-9-12(10-25)16-23-15(24-26-16)14-21-5-2-6-22-14;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBNHFBXJGMHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














